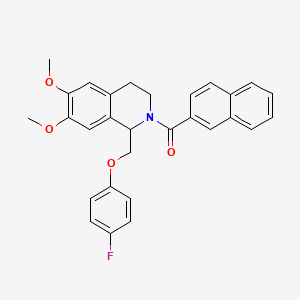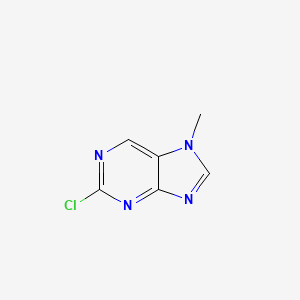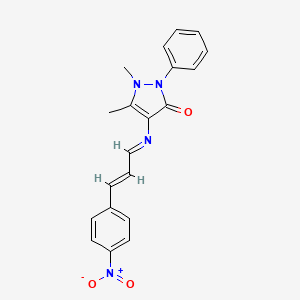![molecular formula C19H15N7OS2 B2939017 2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1324124-45-9](/img/structure/B2939017.png)
2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a thiophene ring, a thiazole ring, and a triazole ring. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving nucleophilic attack and subsequent rearrangement . For example, a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple ring structures and functional groups. The presence of nitrogen and sulfur atoms in the rings would likely result in a high degree of electron delocalization, which could affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich nature of its ring structures. The presence of nitrogen and sulfur atoms could make the compound susceptible to electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the presence of nitrogen and sulfur atoms could affect the compound’s solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activities Heterocyclic compounds containing thiazole, triazole, and thiadiazole moieties are synthesized and evaluated for various biological activities. These compounds are investigated for antimicrobial, anti-inflammatory, and anticancer properties. For example, the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety showed potent anticancer agents. These findings suggest potential applications in developing new therapeutic agents (Gomha et al., 2017).
Antimicrobial and Antioxidant Properties Compounds featuring triazole and thiadiazole structures are synthesized and assessed for their antimicrobial and antioxidant activities. This includes the design and evaluation of compounds for their effectiveness against various pathogens and their potential in oxidative stress mitigation. The exploration of these activities underscores the compound's potential in addressing infectious diseases and conditions associated with oxidative stress (Saundane & Manjunatha, 2016).
Anti-Anoxic Activity The synthesis of 2-aminothiazoles and 2-thiazolecarboxamides with a focus on their anti-anoxic (AA) activity presents another avenue of research. These studies aim at understanding how such compounds can be utilized to prevent or mitigate conditions caused by insufficient oxygen supply, highlighting their potential application in neuroprotective strategies (Ohkubo et al., 1995).
Analgesic and Anti-Inflammatory Activities Research into 2-thiazolylamino- and 2-thiazolyloxy-arylacetic acid derivatives explores their analgesic and anti-inflammatory effects. These studies contribute to the development of new pain relief and anti-inflammatory medications, demonstrating the potential pharmaceutical applications of such heterocyclic compounds (Maeda et al., 1983).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole and triazole derivatives, have been reported to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including cell division, protein synthesis, and enzymatic reactions .
Mode of Action
Based on the structural similarity to other thiazole and triazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Thiazole and triazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in cell division, protein synthesis, and enzymatic reactions .
Result of Action
Thiazole and triazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, apoptotic, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .
Propriétés
IUPAC Name |
2-phenyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7OS2/c27-18(15-11-21-26(23-15)13-5-2-1-3-6-13)20-9-8-14-12-29-19-22-17(24-25(14)19)16-7-4-10-28-16/h1-7,10-12H,8-9H2,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDSSBDXTAVBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzylsulfanyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2938934.png)

![3-Methoxy-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2938936.png)

![N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2938940.png)


![5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2938945.png)

![1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea](/img/structure/B2938948.png)


![N-(4-acetylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2938952.png)
